molecular formula C18H20N8 B2929768 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine CAS No. 2415468-27-6

2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine

Cat. No. B2929768
CAS RN: 2415468-27-6
M. Wt: 348.414
InChI Key: BCANVSKQUGFAHT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyrimidine-based molecule that has shown promise in a variety of applications, including as a tool for investigating the mechanisms of cellular signaling pathways and as a potential therapeutic agent for a variety of diseases. In

Scientific Research Applications

2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine has a variety of potential scientific research applications. One of the most promising is as a tool for investigating the mechanisms of cellular signaling pathways. The molecule has been shown to interact with a variety of cellular receptors and enzymes, including G protein-coupled receptors and protein kinases. By studying the interactions between this compound and these cellular targets, researchers can gain a better understanding of the complex signaling pathways that regulate cellular function.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is complex and not fully understood. However, it is known that the molecule interacts with a variety of cellular receptors and enzymes, including G protein-coupled receptors and protein kinases. These interactions can lead to changes in cellular signaling pathways, which can in turn affect cellular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on the specific cellular targets that it interacts with. Some of the potential effects of the molecule include changes in cellular signaling pathways, alterations in gene expression, and modulation of cellular metabolism. These effects can have a variety of downstream consequences, including changes in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine in lab experiments is its specificity for certain cellular targets. The molecule has been shown to interact with a variety of receptors and enzymes, making it a useful tool for investigating specific cellular signaling pathways. However, one of the limitations of using the molecule in lab experiments is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine. One area of interest is the development of new therapeutic agents based on the molecule. The molecule has shown promise in a variety of disease models, including cancer and inflammation, and further research could lead to the development of new treatments for these and other diseases. Additionally, research on the molecule's interactions with specific cellular targets could lead to a better understanding of the complex signaling pathways that regulate cellular function.

Synthesis Methods

The synthesis of 2-Cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine is a complex process that involves several steps. The starting materials for the synthesis are 6-pyrazol-1-ylpyridazine and 1-(2-aminoethyl)piperazine. These two compounds are reacted in the presence of a variety of reagents and catalysts to produce the final product. The synthesis method has been extensively studied and optimized to produce high yields of pure this compound.

properties

IUPAC Name

2-cyclopropyl-4-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8/c1-7-20-26(9-1)17-5-4-16(22-23-17)25-12-10-24(11-13-25)15-6-8-19-18(21-15)14-2-3-14/h1,4-9,14H,2-3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCANVSKQUGFAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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